rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2108566-75-0
VCID: VC11622449
InChI: InChI=1S/C8H10N2O2.ClH/c1-10-4-9-3-7(10)5-2-6(5)8(11)12;/h3-6H,2H2,1H3,(H,11,12);1H/t5-,6-;/m1./s1
SMILES:
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride

CAS No.: 2108566-75-0

Cat. No.: VC11622449

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride - 2108566-75-0

Specification

CAS No. 2108566-75-0
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name (1R,2R)-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H10N2O2.ClH/c1-10-4-9-3-7(10)5-2-6(5)8(11)12;/h3-6H,2H2,1H3,(H,11,12);1H/t5-,6-;/m1./s1
Standard InChI Key UCLHECQMAKHGBA-KGZKBUQUSA-N
Isomeric SMILES CN1C=NC=C1[C@@H]2C[C@H]2C(=O)O.Cl
Canonical SMILES CN1C=NC=C1C2CC2C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (1R,2R)-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride, reflects its bicyclic architecture. The cyclopropane ring adopts a strained trans configuration, with stereocenters at positions 1 and 2 in the (R,R) enantiomeric form. The imidazole ring is substituted at the 5-position with a methyl group, while the carboxylic acid at position 1 of the cyclopropane is protonated as a hydrochloride salt .

Table 1: Key Molecular Identifiers

PropertyValue
CAS Registry Number2108566-75-0
Molecular FormulaC8H11ClN2O2\text{C}_8\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight202.64 g/mol
IUPAC Name(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
SMILES (Isomeric)CN1C=NC=C1[C@@H]2C[C@H]2C(=O)O.Cl
InChIKeyUCLHECQMAKHGBA-KGZKBUQUSA-N
Purity95% (as reported by suppliers)

Structural Significance

The cyclopropane ring introduces significant ring strain, which can enhance binding affinity to biological targets by restricting conformational flexibility. Imidazole rings are ubiquitous in pharmaceuticals due to their ability to participate in hydrogen bonding and π-π stacking interactions. The methyl group at the imidazole’s 1-position may influence metabolic stability, while the hydrochloride salt improves aqueous solubility for in vitro assays .

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound’s structure suggests a multi-step route:

  • Cyclopropanation: A [2+1] cycloaddition reaction, such as the Simmons-Smith reaction, could form the cyclopropane ring from a diene precursor.

  • Imidazole Functionalization: Introduction of the methylimidazole moiety via nucleophilic substitution or condensation reactions.

  • Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group to yield the carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Physicochemical Data

  • Solubility: Expected to be soluble in polar solvents (e.g., water, DMSO) due to the ionic hydrochloride group.

  • Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the cyclopropane ring’s strain.

  • Spectroscopic Signatures:

    • IR: Peaks at ~1700 cm1^{-1} (C=O stretch), ~2500 cm1^{-1} (N-H of imidazole).

    • NMR: Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm), with imidazole protons resonating at δ 7.0–8.5 ppm .

Analytical and Regulatory Information

Quality Control Metrics

  • Purity: 95% (HPLC) as per commercial suppliers.

  • Impurities: Likely include residual solvents (e.g., DCM, ethyl acetate) and stereoisomers.

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